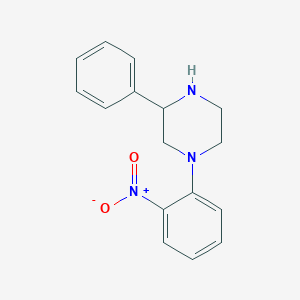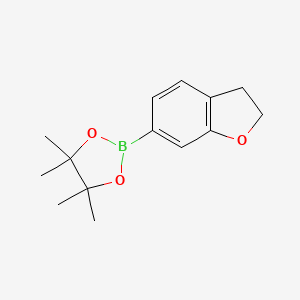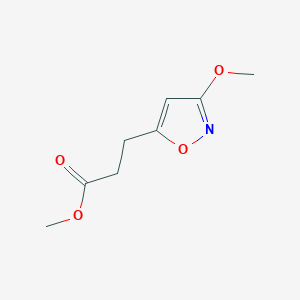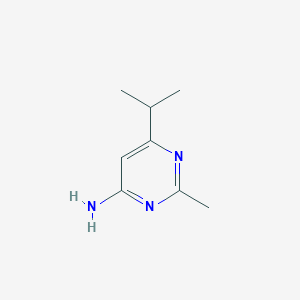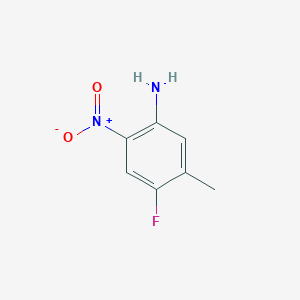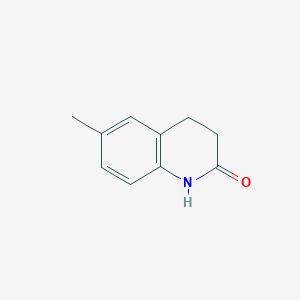
6-methyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
6-methyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Significance
- 3,4-Dihydroquinolin-2(1H)-ones, a category that includes 6-methyl-3,4-dihydroquinolin-2(1H)-one, are recognized for their potential biological and pharmacological significance. Their synthesis utilizes enantiomerically pure benzothiazines through an intramolecular addition process. This method allows for the production of a range of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, highlighting their versatile applicability in pharmaceutical research (Harmata & Hong, 2007).
Quantum Entanglement and Cancer Diagnosis
- A study in 2019 explored the interaction of a moving nano molecule, similar to this compound, with a two-mode field in the presence of two-photon transitions. The focus was on understanding the quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This innovative approach utilizing quantum mechanics could potentially revolutionize cancer diagnostics (Alireza, Jennifer, & Angela, 2019).
Synthesis Methods for Functionalized Derivatives
- An innovative synthesis method has been established for creating densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method involves a cascade three-component halosulfonylation, indicating a new pathway for creating complex molecular structures with potential applications in diverse fields of chemistry and pharmacology (Zhu et al., 2016).
Tubulin-Polymerization Inhibitors for Cancer Therapy
- The modification of 6-methoxy-3,4-dihydroquinolin-2(1H)-one has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, crucial for cancer therapy. These compounds showed significant in vitro cytotoxic activity and substantially inhibited colchicine binding, indicating their potential as effective cancer treatment options (Wang et al., 2014).
Propiedades
IUPAC Name |
6-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNXPCXIGGIJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570783 | |
| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-83-8 | |
| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with their target and what are the downstream effects?
A1: Research suggests that compounds containing the 7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one structure, particularly with an aromatic group at position 4 (termed "vesiculopolins" or VPIs), act as inhibitors of the RNA polymerase of vesiculoviruses like Vesicular stomatitis virus (VSV) []. Specifically, VPI A, a potent compound within this class, appears to hinder the de novo initiation phase of leader RNA synthesis by the viral L protein, without affecting mRNA capping or elongation []. This suggests VPI A targets the polymerase domain of the L protein, ultimately suppressing viral replication.
Q2: Is there evidence suggesting specificity of these compounds towards certain viruses?
A2: Interestingly, VPI A demonstrates selective inhibition. While it effectively inhibits transcription of both VSV and Chandipura virus, another vesiculovirus, it does not affect human parainfluenza virus 3 []. This finding implies a degree of specificity towards vesiculoviral L proteins, making VPIs potentially valuable tools for understanding viral transcription mechanisms and developing targeted antiviral therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


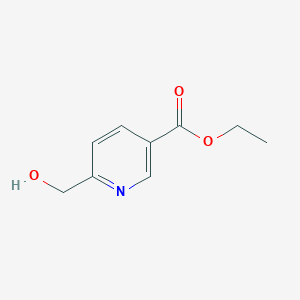
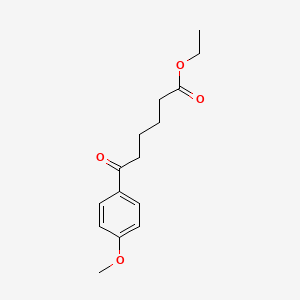
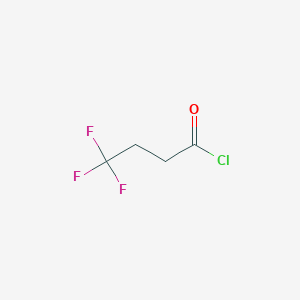
![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)
